Penisimplicin B
Beschreibung
Eigenschaften
Molekularformel |
C28H38O8 |
|---|---|
Molekulargewicht |
502.6 g/mol |
IUPAC-Name |
methyl (2R,4aS,4bR,5S,6aR,10aR,10bR,12aR)-5-acetyloxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,8-trioxo-4a,5,6,6a,9,10,10b,11-octahydronaphtho[1,2-h]isochromene-2-carboxylate |
InChI |
InChI=1S/C28H38O8/c1-14-12-17-25(5)11-10-18(30)24(3,4)16(25)13-19(35-15(2)29)27(17,7)20-21(31)36-28(8,23(33)34-9)22(32)26(14,20)6/h16-17,19-20H,1,10-13H2,2-9H3/t16-,17+,19-,20+,25-,26-,27-,28+/m0/s1 |
InChI-Schlüssel |
FGZLCLGKDVEDKX-WAGVZALHSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1C[C@@H]2[C@](CCC(=O)C2(C)C)([C@@H]3[C@@]1([C@@H]4C(=O)O[C@@](C(=O)[C@]4(C(=C)C3)C)(C)C(=O)OC)C)C |
Kanonische SMILES |
CC(=O)OC1CC2C(C(=O)CCC2(C3C1(C4C(=O)OC(C(=O)C4(C(=C)C3)C)(C)C(=O)OC)C)C)(C)C |
Synonyme |
penisimplicin B |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Media Composition and Incubation
The fungus was cultured in potato dextrose broth (PDB) medium, supplemented with 0.3% yeast extract and 0.1% monosodium glutamate to enhance metabolite production. Fermentation occurred in 500 mL Erlenmeyer flasks containing 200 mL of medium, incubated at 25°C for 25 days under static conditions. Agitation was maintained at 160 rpm to ensure aerobic conditions, which are essential for the expression of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) genes.
Biomass Harvesting and Extraction
After fermentation, the mycelia and broth were separated via filtration. The broth was extracted three times with ethyl acetate (EtOAc), while the mycelial mass was subjected to methanol extraction. The combined organic phases were concentrated under reduced pressure to yield a crude extract (12.6 g from 20 L of broth).
Chromatographic Purification of Penisimplicin B
The isolation of Penisimplicin B required a combination of open-column chromatography and preparative high-performance liquid chromatography (HPLC).
Preliminary Fractionation
The crude extract was initially fractionated using silica gel column chromatography with a gradient of petroleum ether–EtOAc–methanol (10:1:0 → 0:0:1). This yielded 12 fractions (A–L), with fraction D showing promising alkaloid content. Further purification of fraction D via Sephadex LH-20 (MeOH) produced four subfractions (D1–D4). Subfraction D2 was subjected to reversed-phase preparative HPLC (Agilent Zorbax SB-C18 column, 5 μm, 21.1 × 250 mm) using a MeCN–H2O gradient (45–55% over 25 min, 4 mL/min), yielding Penisimplicin B (1.9 mg, tR = 19.6 min).
Table 1: HPLC Conditions for Penisimplicin B Isolation
| Parameter | Specification |
|---|---|
| Column | Zorbax SB-C18 (5 μm, 21.1 × 250 mm) |
| Mobile Phase | MeCN–H2O (45–55% gradient) |
| Flow Rate | 4 mL/min |
| Detection | DAD at 220, 250, 315 nm |
| Retention Time | 19.6 min |
Structural Elucidation and Absolute Configuration
The structure of Penisimplicin B (C25H37N2O7, MW 477.26 g/mol) was determined through integrated spectroscopic and computational approaches.
Spectroscopic Analysis
1D and 2D NMR (600 MHz, DMSO-d6) revealed a polyketide moiety (δH 2.45–3.50) linked to a cyclo(Leu-Pro) dipeptide (δH 7.79, NH). Key HMBC correlations connected H-16 to C-2/C-3/C-7 and H2-17 to C-2, establishing the C–C bond between the polyketide and cyclodipeptide.
Table 2: Selected NMR Data for Penisimplicin B (DMSO-d6)
| Position | δH (ppm) | δC (ppm) | Key Correlations |
|---|---|---|---|
| 2 | - | 72.1 | HMBC: H-16, H2-17 |
| 16 | 4.20 | 56.8 | ROESY: H-19, H-21 |
| 19 | 3.95 | 58.2 | ROESY: H-16, H-21 |
| 21 | 4.05 | 60.3 | HMBC: C-20, C-23, C-24 |
Absolute Configuration Determination
-
Marfey’s Method : Acid hydrolysis of Penisimplicin B released L-leucine, identified via LC-MS comparison with FDAA-derivatized standards.
-
ECD Calculations : Time-dependent density functional theory (TD-DFT) simulations at the B3LYP/6-31G(d,p) level matched the experimental ECD spectrum, confirming the 9S configuration.
-
DP4+ Probability Analysis : Bayesian evaluation of calculated vs. experimental 13C NMR shifts assigned the 9S,16R,19S,21S configuration with 97.91% probability.
Biosynthetic Pathway Proposal
Penisimplicin B is hypothesized to originate from a hybrid PKS-NRPS pathway, though its C–C linkage between polyketide and peptide moieties deviates from canonical amide bond formation.
Polyketide Assembly
A heptaketide chain is synthesized from one acetyl-CoA and six malonyl-CoA units, followed by β-keto reduction and dehydration to form a substituted benzaldehyde intermediate.
Cyclodipeptide Integration
The cyclo(Leu-Pro) dipeptide, produced independently by a cyclodipeptide synthase, undergoes esterification with the polyketide carboxyl group via a non-enzymatic aldol reaction.
Scheme 1: Proposed Biosynthetic Pathway of Penisimplicin B
-
Polyketide Formation : Acetyl-CoA + 6 malonyl-CoA → alkyl benzaldehyde.
-
Oxidation/Reduction : C-9 ketone reduction to secondary alcohol.
-
Dipeptide Cyclization : Leu-Pro cyclization via CDPS enzyme.
-
Conjugation : Non-enzymatic C–C bond formation between polyketide and cyclodipeptide.
Challenges and Optimization Opportunities
Yield Limitations
The low yield (1.9 mg from 20 L broth) highlights inefficiencies in fungal secondary metabolism. Strain mutagenesis or co-culture with bacterial elicitors could enhance production.
Synthetic Accessibility
Total synthesis remains unexplored due to the complexity of the C–C bond linkage. A biomimetic approach involving aldol coupling between polyketide and dipeptide fragments is proposed.
Q & A
Q. Q1. What experimental methodologies are recommended for isolating Penisimplicin B from natural sources, and how can purity be validated?
To isolate Penisimplicin B, researchers typically employ chromatographic techniques (e.g., HPLC, column chromatography) guided by bioactivity assays. Purity validation requires spectroscopic methods such as NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular identity. For reproducibility, document solvent systems, retention times, and spectral data in the experimental section, adhering to guidelines for reporting synthetic procedures .
Q. Q2. How should researchers design in vitro assays to evaluate Penisimplicin B’s bioactivity while minimizing false positives?
Use dose-response assays (e.g., IC₅₀ determination) with appropriate controls:
- Negative controls : Solvent-only treatments.
- Positive controls : Known inhibitors/activators for the target pathway.
- Counter-screens : Test against unrelated targets to rule out nonspecific effects.
Statistical validation (e.g., ANOVA with post-hoc tests) is critical, as outlined in preclinical reporting standards .
Advanced Research Questions
Q. Q3. What strategies resolve contradictions in Penisimplicin B’s reported mechanisms of action across studies?
Contradictions often arise from contextual factors (e.g., cell type, concentration ranges). To address this:
Comparative meta-analysis : Pool data from multiple studies using tools like PRISMA guidelines.
Mechanistic redundancy testing : Combine genetic (e.g., siRNA knockdown) and pharmacological inhibition to validate target specificity.
Dose- and time-dependent studies : Establish causality between compound exposure and observed effects .
Q. Q4. How can researchers optimize in vivo pharmacokinetic studies for Penisimplicin B to improve translational relevance?
Adopt a PICO framework:
- Population : Select animal models with metabolic similarities to humans (e.g., murine CYP450 isoforms).
- Intervention : Use stable isotope labeling to track compound distribution via LC-MS/MS.
- Comparison : Benchmark against clinically used analogs.
- Outcome : Measure bioavailability, half-life, and tissue penetration. Ensure compliance with ethical guidelines for animal studies .
Methodological Challenges
Q. Q5. What analytical workflows are recommended for characterizing Penisimplicin B’s stereochemistry and potential isomers?
Chiral chromatography : Use polysaccharide-based columns to separate enantiomers.
Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions.
X-ray crystallography : Resolve crystal structures for unambiguous stereochemical assignment. Document all spectral parameters in supplementary data .
Q. Q6. How should researchers address batch-to-batch variability in Penisimplicin B synthesis for reproducibility?
Implement quality-by-design (QbD) principles:
- Critical process parameters (CPPs) : Monitor reaction temperature, catalyst loading, and purification steps.
- Design of experiments (DoE) : Use factorial designs to identify variability sources.
- Stability testing : Assess compound degradation under storage conditions (e.g., light, humidity). Report these details in the "Experimental" section .
Data Interpretation and Reporting
Q. Q7. What statistical approaches are essential for validating Penisimplicin B’s synergistic effects in combination therapies?
Apply the Chou-Talalay method to calculate combination indices (CI):
Q. Q8. How can researchers ensure their findings on Penisimplicin B’s toxicity profile meet regulatory standards for preclinical data?
Follow NIH guidelines for preclinical reporting:
- Dose-ranging studies : Identify NOAEL (no-observed-adverse-effect level).
- Histopathological analysis : Include organ-specific toxicity assessments (e.g., liver, kidney).
- Data transparency : Publish raw data in repositories like Figshare or Zenodo .
Future Directions
Q. Q9. What gaps in Penisimplicin B research warrant priority, and how can they be addressed methodologically?
Priority areas include:
- Target deconvidation : Use chemoproteomics (e.g., activity-based protein profiling).
- Resistance mechanisms : Perform long-term exposure assays with genomic sequencing.
- Formulation optimization : Explore nano-delivery systems to enhance solubility.
Propose these in the "Recommendations" section of manuscripts, aligning with frameworks for impactful research questions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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